3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid
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Overview
Description
3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid is an organic compound with the molecular formula C11H16N2O2 It is a derivative of butanoic acid, featuring a pyridine ring attached to the butanoic acid backbone through a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutanoic acid and pyridine-3-methylamine.
Condensation Reaction: The primary step involves a condensation reaction between 3-methylbutanoic acid and pyridine-3-methylamine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the butanoic acid backbone are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid
- 2-[(Pyridin-2-ylmethyl)amino]acetic acid
- 4-Methyl-3-[(pyridin-2-ylmethyl)amino]benzoic acid
Uniqueness
3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a butanoic acid backbone with a pyridine ring through a methylamino group sets it apart from other similar compounds, making it valuable for targeted research and applications.
Properties
CAS No. |
1396962-65-4 |
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Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-methyl-2-(pyridin-3-ylmethylamino)butanoic acid |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)10(11(14)15)13-7-9-4-3-5-12-6-9/h3-6,8,10,13H,7H2,1-2H3,(H,14,15) |
InChI Key |
IAJYKFWSMDDAEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CN=CC=C1 |
Origin of Product |
United States |
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